molecular formula C10H7BrFNO2 B11784991 3-Bromo-5-((4-fluorophenoxy)methyl)isoxazole

3-Bromo-5-((4-fluorophenoxy)methyl)isoxazole

Cat. No.: B11784991
M. Wt: 272.07 g/mol
InChI Key: QWNXYYQDNIIJDN-UHFFFAOYSA-N
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Description

3-Bromo-5-((4-fluorophenoxy)methyl)isoxazole is a heterocyclic compound that contains both bromine and fluorine atoms. It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 3-Bromo-5-((4-fluorophenoxy)methyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, alternative metal-free synthetic routes have been developed . These methods often involve the use of microwave-assisted solid-phase synthesis, which can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

3-Bromo-5-((4-fluorophenoxy)methyl)isoxazole can undergo various chemical reactions, including:

Common reagents used in these reactions include potassium carbonate, toluenesulfonyl chloride, and hydrazine hydrate . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Bromo-5-((4-fluorophenoxy)methyl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-((4-fluorophenoxy)methyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

3-Bromo-5-((4-fluorophenoxy)methyl)isoxazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H7BrFNO2

Molecular Weight

272.07 g/mol

IUPAC Name

3-bromo-5-[(4-fluorophenoxy)methyl]-1,2-oxazole

InChI

InChI=1S/C10H7BrFNO2/c11-10-5-9(15-13-10)6-14-8-3-1-7(12)2-4-8/h1-5H,6H2

InChI Key

QWNXYYQDNIIJDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC2=CC(=NO2)Br)F

Origin of Product

United States

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